molecular formula C24H28N2O5 B2996488 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-86-2

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2996488
CAS No.: 637746-86-2
M. Wt: 424.497
InChI Key: ZWFNWOXAYYWPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a branched isobutyl group at the N1 position and a 2-(2-phenylmorpholino)ethyl substituent at the N2 position. The molecular formula is inferred as C₁₈H₂₆N₄O₃ (molecular weight ~362.4 g/mol), based on structural analogs reported in the literature . The compound’s structure combines sterically hindered alkyl and aromatic moieties, which influence its physicochemical and functional properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-22(16-5-8-20(29-3)21(13-16)30-4)23(28)17-6-7-19(27)18(24(17)31-15)14-26-11-9-25(2)10-12-26/h5-8,13,27H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNWOXAYYWPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A chromone core with a hydroxyl group.
  • Methoxy groups on the phenyl ring that enhance solubility and biological interaction.
  • A piperazine moiety which may facilitate binding to biological targets.

The presence of these functional groups suggests a potential for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Research indicates that this compound acts primarily as an ATR kinase inhibitor . By inhibiting ATR kinase, it disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer therapies, particularly in tumors with compromised DNA repair mechanisms.

Anticancer Activity

In vitro studies have demonstrated that the compound effectively binds to ATR kinase, resulting in significant biochemical changes within cancer cells. The following table summarizes key findings from various studies regarding its anticancer efficacy:

StudyCell LineIC50 (µM)Mechanism
Study 1HCT 116 (colon cancer)4.36ATR inhibition leading to apoptosis
Study 2HeLa (cervical cancer)Not specifiedInduction of cell cycle arrest

Case Studies and Research Findings

  • Cell Proliferation Inhibition : In a study assessing various chromone derivatives, the compound exhibited potent inhibition of cell proliferation in cancer cell lines through ATR kinase modulation.
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the piperazine moiety can enhance binding affinity to ATR kinase, suggesting avenues for further optimization of the compound's efficacy.
  • Comparative Studies : When compared to other known ATR inhibitors, this compound showed comparable or superior activity in inducing apoptosis in specific cancer cell lines, highlighting its potential as a lead compound in drug development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Substituents (N1/N2) Molecular Weight (g/mol) Key Properties Applications References
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide Isobutyl / 2-(2-phenylmorpholino)ethyl ~362.4 Steric hindrance from branched alkyl; aromatic morpholino group Potential drug delivery or organogels (inferred)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Aromatic dimethoxybenzyl / pyridylethyl 358.4 High umami potency; low toxicity Flavor enhancer (FEMA 4233)
Bis(PhAlaOH)benzyl Phenylalanine-derived / benzyl ~450 (estimated) Superior thermal stability (>100°C); strong hydrogen bonding Organogels for drug delivery
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Halogenated aryl / isoindolinone ~400 (estimated) Antimicrobial activity (in vitro) Pharmaceutical antimicrobial agent
N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) Hydroxyethyl / hydroxyethyl 176.1 Hydrophilic; initiates polymerization Biodegradable polymer (PLAOXA)

Physicochemical and Functional Properties

Thermal Stability and Gelation

  • Isobutyl-substituted oxalamides (e.g., target compound) exhibit low thermal stability due to steric hindrance from branched alkyl groups but demonstrate high solvent stability in FAEs (fatty acid esters) .
  • In contrast, aromatic-substituted oxalamides like bis(PhAlaOH)benzyl show superior thermal stability (>100°C) and robust gelation via hydrogen bonding and van der Waals interactions .

Key Research Findings

Substituent-Driven Solubility :

  • Branched alkyl groups (isobutyl, sec-butyl) reduce crystallinity but enhance compatibility with lipophilic solvents like ethyl laurate .
  • Aromatic substituents (e.g., dimethoxybenzyl) improve binding to taste receptors (hTAS1R1/hTAS1R3), critical for flavor applications .

Drug Release Kinetics: Organogels with isobutyl-type oxalamides show pH-dependent drug release, modulated by amino alcohol interactions .

Antimicrobial Activity :

  • Halogenated aryl oxalamides (e.g., GMC-1) inhibit microbial growth, whereas alkyl derivatives lack reported activity .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, and how are intermediates validated? A: The compound can be synthesized via Mannich reactions or multicomponent coupling , where the piperazine moiety is introduced using formaldehyde and 4-methylpiperazine under reflux in ethanol. Key intermediates (e.g., 7-hydroxy-2-methylchromen-4-one derivatives) are validated using HPLC purity analysis (≥95%) and 1^1H/13^{13}C NMR to confirm regioselectivity. For example, Mannich reactions require monitoring pH and temperature to avoid side products like tautomeric oxazepanes .

Advanced Synthesis: Reaction Optimization

Q: How can researchers optimize yield and purity when introducing the 4-methylpiperazine group under steric hindrance? A: Steric hindrance at the 8-position complicates alkylation. Strategies include:

  • Solvent optimization : Use DMF or DMSO to enhance solubility.
  • Catalytic agents : Add KI or phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency.
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes decomposition.
    Validate using LC-MS to track byproducts (e.g., dimerization) and column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) for purification .

Structural Characterization

Q: What spectroscopic and crystallographic methods resolve ambiguities in the chromenone core’s substitution pattern? A:

  • X-ray crystallography : Use SHELXL for refinement to confirm the 8-[(4-methylpiperazin-1-yl)methyl] orientation. Poor diffraction? Apply twinning algorithms in SHELXT for twinned crystals .
  • UV/Vis and IR : Compare λmax (e.g., 320–350 nm for conjugated chromophores) and carbonyl stretching frequencies (~1650 cm1^{-1}) to differentiate 4H-chromen-4-one from tautomers .

Biological Activity Profiling

Q: How should researchers design assays to evaluate this compound’s kinase inhibition or antibacterial activity? A:

  • Kinase assays : Use ADP-Glo™ kinase assays with IC50_{50} determination (e.g., EGFR or CDK2). Include controls (staurosporine) and dose-response curves (1 nM–100 μM).
  • Antibacterial screens : Perform MIC tests (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Address solubility issues via DMSO vehicle optimization (≤1% v/v) .

Stability and Degradation

Q: What forced degradation studies are critical for assessing hydrolytic stability of the piperazine-methyl group? A:

  • Acid/Base hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h), then analyze via HPLC-DAD for degradation products (e.g., demethylated piperazine).
  • Oxidative stress : Treat with 3% H2_2O2_2 (room temperature, 6h) to identify quinone methide intermediates.
    Store in amber vials under N2_2 at -20°C to prevent photolysis and oxidation .

Computational Modeling

Q: How can molecular docking and QSAR models predict interactions with biological targets? A:

  • Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). Set grid boxes around ATP-binding sites and validate with re-docking (RMSD ≤2.0 Å).
  • QSAR : Train models with MOE descriptors (logP, polar surface area) and bioactivity data. Apply k-fold cross-validation (R2^2 >0.7) to ensure robustness .

Analytical Method Development

Q: What HPLC conditions separate this compound from structurally similar chromenones? A: Use a C18 column (5 μm, 250 × 4.6 mm) with:

  • Mobile phase : Methanol/0.1% H3_3PO4_4 (65:35 v/v).
  • Flow rate : 1.0 mL/min, λ = 254 nm.
    Retention time: ~12.3 min. Adjust pH to 4.6 with sodium acetate to enhance peak symmetry .

Handling Hygroscopicity

Q: How to mitigate hygroscopicity during storage and formulation? A:

  • Lyophilization : Freeze-dry from tert-butanol/water (1:1) to create amorphous solids.
  • Excipients : Blend with mannitol or PVP-K30 (1:1 w/w) to reduce moisture uptake.
    Monitor via TGA (5% weight loss at 100°C indicates bound water) .

Data Contradictions in Bioactivity

Q: How to resolve discrepancies between in vitro and cellular assays for cytotoxicity? A:

  • Membrane permeability : Measure logD (pH 7.4) via shake-flask method. Low permeability? Synthesize prodrugs (e.g., acetylated hydroxy groups).
  • Efflux pumps : Co-administer verapamil (P-gp inhibitor) in cell assays. Use flow cytometry with calcein-AM to quantify pump activity .

Advanced Crystallography Challenges

Q: What strategies improve crystal quality for compounds with flexible piperazine groups? A:

  • Crystallization screens : Use vapor diffusion with PEG 4000/isopropanol.
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling (100 K).
  • Data processing : Apply TWINABS for multi-component datasets and SHELXL-XY for hydrogen bonding maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.